2-Methylpropanimidamide
CAS No.: 57536-10-4
Cat. No.: VC3730474
Molecular Formula: C4H11N2+
Molecular Weight: 87.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57536-10-4 |
|---|---|
| Molecular Formula | C4H11N2+ |
| Molecular Weight | 87.14 g/mol |
| IUPAC Name | 2-methylpropanimidamide |
| Standard InChI | InChI=1S/C4H10N2/c1-3(2)4(5)6/h3H,1-2H3,(H3,5,6) |
| Standard InChI Key | NDAJNMAAXXIADY-UHFFFAOYSA-O |
| SMILES | CC(C)C(=N)N |
| Canonical SMILES | CC(C)C(=[NH2+])N |
Introduction
Chemical Properties
2-Methylpropanimidamide possesses distinct chemical and physical properties that determine its behavior in various chemical reactions and applications.
Molecular Structure and Properties
The compound has the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₀N₂ |
| Average Mass | 86.138 g/mol |
| Monoisotopic Mass | 86.084398 g/mol |
| ChemSpider ID | 367513 |
The hydrochloride salt (2-Methylpropanimidamide hydrochloride) has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₀N₂·HCl |
| Molecular Weight | 122.6 g/mol |
| Melting Point | 159-162°C (318.2-323.6°F) |
| Water Solubility | Soluble |
| Physical Form | Solid |
Spectroscopic Properties
While specific spectroscopic data for 2-Methylpropanimidamide is limited in the provided search results, characterization of this compound and its derivatives typically involves techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm structure and purity.
Applications and Uses
2-Methylpropanimidamide and its derivatives have significant applications across multiple fields of chemistry and industry.
Chemical Synthesis
The compound serves as an important precursor in organic synthesis, particularly in the preparation of more complex molecules. Its derivative, 2,2'-Azobis(2-methylpropionamidine) dihydrochloride, is extensively used as a free radical initiator in polymerization reactions .
Polymerization Applications
Derivatives of 2-Methylpropanimidamide are utilized as polymerization initiators for acrylic, vinyl, and allyl monomers . This application is particularly important in industrial polymer synthesis where controlled radical polymerization is required.
Antioxidant Development
2,2'-Azobis(2-methylpropionamidine) dihydrochloride, derived from 2-Methylpropanimidamide, is used in the preparation of resveratrol and its analogues, which function as antioxidants . Additionally, some derivatives themselves exhibit antioxidant properties.
| Hazard Type | Classification |
|---|---|
| Acute Oral Toxicity | Category 4 (H302) |
| Skin Corrosion/Irritation | Category 2 |
| Eye Damage/Irritation | Category 2 |
| STOT-Single Exposure | Category 3 (Respiratory system) |
Stability and Reactivity
The compound is generally stable under recommended storage conditions but is moisture sensitive . It should be kept away from:
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Exposure to moist air or water
-
Bases and acid chlorides, which are incompatible materials
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Conditions that may lead to hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas
Environmental Impact
The environmental behavior of 2-Methylpropanimidamide and its hydrochloride salt is an important consideration for its safe use and disposal.
Environmental Fate
2-Methylpropanimidamide hydrochloride has the following environmental characteristics:
Research Findings and Future Directions
Current research involving 2-Methylpropanimidamide and its derivatives spans multiple disciplines, with significant focus on their applications in polymer chemistry and medicinal chemistry.
Current Research Applications
While specific research on the base compound is limited in the provided search results, its derivatives, particularly N'-hydroxy-2-methylpropanimidamide hydrochloride, have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. The related compound 2,2'-Azobis(2-methylpropionamidine) dihydrochloride is well-studied for its role as a free radical initiator and in the development of antioxidant compounds .
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